molecular formula C6H9K2NO8V B13392707 Bisperoxovanadium (HOpic)

Bisperoxovanadium (HOpic)

Cat. No.: B13392707
M. Wt: 352.28 g/mol
InChI Key: DCISRTLOMUPZNO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bpV-HOpic potassium salt involves the reaction of vanadium pentoxide with hydrogen peroxide to form peroxovanadium complexes. These complexes are then reacted with 5-hydroxy-2-pyridinecarboxylic acid in the presence of potassium hydroxide to yield the desired product . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the bisperoxovanadium complex.

Industrial Production Methods: While specific industrial production methods for bpV-HOpic potassium salt are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: bpV-HOpic potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions due to the presence of peroxo groups.

    Reduction: It can be reduced under specific conditions, altering its oxidation state.

    Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Ligand exchange reactions can be facilitated using different ligands under controlled pH and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while reduction reactions can produce lower oxidation state species .

Comparison with Similar Compounds

    bpV-phen: Another bisperoxovanadium compound with similar PTEN inhibitory properties.

    bpV-pic: A related compound that also inhibits protein tyrosine phosphatases but with different selectivity.

    VO-OHpic trihydrate: A vanadium-based compound with similar biological activities.

Uniqueness: bpV-HOpic potassium salt is unique due to its high selectivity for PTEN inhibition (IC50 = 14 nM) compared to other protein tyrosine phosphatases . This selectivity makes it a valuable tool in research focused on PTEN-related signaling pathways and their implications in various diseases .

Properties

Molecular Formula

C6H9K2NO8V

Molecular Weight

352.28 g/mol

IUPAC Name

dipotassium;6-carboxypyridin-3-olate;hydrogen peroxide;vanadium;hydroxide

InChI

InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2

InChI Key

DCISRTLOMUPZNO-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=NC=C1[O-])C(=O)O.[OH-].OO.OO.[K+].[K+].[V]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.